3-nitro-4-(1-pyrrolidinyl)benzamide
Description
3-Nitro-4-(1-pyrrolidinyl)benzamide is a nitro-substituted benzamide derivative featuring a pyrrolidine ring attached to the benzamide scaffold. Its synthesis likely involves coupling nitro-substituted benzoyl chlorides with pyrrolidine derivatives, a method analogous to related compounds described in crystallographic studies .
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(10(7-8)14(16)17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWALTBINGROFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The compound shares core structural motifs with several benzamide derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:
Target Affinity and Selectivity
While direct data for this compound are unavailable, its structural analogs provide clues:
- Kinase inhibition : Benzothiazole derivatives (e.g., ) often target ATP-binding pockets in kinases due to planar aromatic systems.
- GPCR modulation : Pyrrolidine-containing compounds may interact with G-protein-coupled receptors (GPCRs), though this remains speculative without experimental validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitro-4-(1-pyrrolidinyl)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with nitro-substituted benzamide precursors. Key steps include:
- Nitro Group Functionalization : Reacting 3-nitro-4-aminobenzamide with pyrrolidine under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyl moiety via nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product.
- Yield Optimization : Reaction temperature (60–80°C) and anhydrous conditions minimize side reactions. Monitoring via TLC ensures intermediate purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm; nitro group absence in NH regions).
- FT-IR : Verify nitro (1520 cm⁻¹, asymmetric stretch) and amide (1650–1680 cm⁻¹, C=O stretch) functional groups.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsion strains .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335).
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How does the pyrrolidinyl group influence bioactivity compared to piperidinyl analogues?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Conformational Analysis : Compare pyrrolidinyl (5-membered ring, higher ring strain) vs. piperidinyl (6-membered, flexible) analogues using molecular docking (e.g., MOE software) to assess target binding .
- Biological Assays : Test anticonvulsant activity via maximal electroshock (MES) in mice; pyrrolidinyl derivatives may show enhanced Na⁺ channel blockade due to steric effects .
Q. What analytical methods resolve stability issues in this compound under varying pH/temperature?
- Methodological Answer :
- Accelerated Stability Studies :
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic Analysis : Calculate degradation rate constants (Arrhenius plots) to predict shelf-life .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking :
- Software : MOE 2020 or AutoDock Vina for ligand-protein docking (e.g., Bcl-2 or GlyT1 transporter targets) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Data Reconciliation :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
- Dose-Response Curves : Use 3-parameter logistic models to compare EC₅₀ values across studies .
Q. What in vitro models are suitable for investigating the compound’s organ-specific toxicity?
- Methodological Answer :
- Cell-Based Assays :
- Hepatotoxicity : Primary hepatocytes (rat/human) exposed to 10–100 µM compound; measure ALT/AST release.
- Neurotoxicity : SH-SY5Y cells assessed for neurite outgrowth inhibition (GHS H335 relevance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
